![molecular formula C10H11N3O B2400991 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone CAS No. 1934519-58-0](/img/structure/B2400991.png)
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone
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Overview
Description
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone is a heterocyclic compound with a molecular formula of C10H11N3O.
Preparation Methods
The synthesis of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrazolo[1,5-a]pyrazine.
Acylation Reaction: The key step involves the acylation of 4,6-dimethylpyrazolo[1,5-a]pyrazine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyrazines.
Scientific Research Applications
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone can be compared with other pyrazolopyrazine derivatives:
1-{4-Methylpyrazolo[1,5-A]pyrazin-2-YL}ethanone: Similar structure but with one less methyl group, leading to different chemical properties and biological activities.
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-13-10(7(2)11-6)4-9(12-13)8(3)14/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUBXGIZDNGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)C)C(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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